3-Bromo-1H-pyrrole-2-carbaldehyde

Suzuki-Miyaura Coupling Ortho Activation Regioselective Synthesis

This 3‑bromo‑1H‑pyrrole‑2‑carbaldehyde isomer is strategically differentiated from 4‑ and 5‑bromo analogs. The ortho‑relationship between the 2‑formyl and 3‑bromo groups creates a unique electronic environment that enhances regioselectivity in palladium‑catalyzed cross‑couplings while suppressing unwanted dehalogenation – a documented pitfall of the 4‑bromo isomer. It is the preferred building block for 3,4,5‑triarylpyrroles, lamellarin alkaloids, and microtubule‑targeting agents. Comprehensive 13C NMR, XRD, and DFT‑optimized structural data enable robust QC method development and process scale‑up. Procure this specific regioisomer to ensure synthetic success and avoid costly side‑product purification.

Molecular Formula C5H4BrNO
Molecular Weight 174 g/mol
CAS No. 408359-07-9
Cat. No. B1316125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-1H-pyrrole-2-carbaldehyde
CAS408359-07-9
Molecular FormulaC5H4BrNO
Molecular Weight174 g/mol
Structural Identifiers
SMILESC1=CNC(=C1Br)C=O
InChIInChI=1S/C5H4BrNO/c6-4-1-2-7-5(4)3-8/h1-3,7H
InChIKeyLQCFDVADSYYMLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-1H-pyrrole-2-carbaldehyde: A Key Halogenated Pyrrole Building Block for Regioselective Synthesis


3-Bromo-1H-pyrrole-2-carbaldehyde (CAS 408359-07-9) is a heterocyclic building block featuring a pyrrole core with a bromine atom at the 3-position and an aldehyde group at the 2-position [1]. This specific substitution pattern places it within the class of halogenated pyrrole-2-carbaldehydes, compounds valued for their synthetic versatility in constructing more complex molecular architectures [2]. Its dual functional groups make it a strategic intermediate for diverse chemical transformations, including cross-coupling reactions and heterocycle annulations.

Why Generic Pyrrole Carbaldehyde Substitution Fails: The Critical Role of 3-Bromo Regiochemistry


In the context of pyrrole-based synthesis, the precise location of substituents like bromine is not interchangeable. The 3-bromo-2-carbaldehyde isomer, as opposed to its 4- or 5-bromo analogs, offers a unique electronic and steric environment that dictates reactivity and regioselectivity in subsequent chemical steps [1]. This is particularly crucial in palladium-catalyzed cross-coupling reactions, where the position of the halogen relative to other directing groups on the ring can be the deciding factor between a successful, high-yield transformation and an unwanted side reaction or dehalogenation [2]. This guide provides the quantitative evidence for why the 3-bromo regioisomer is a strategically distinct procurement choice.

Quantitative Differentiation of 3-Bromo-1H-pyrrole-2-carbaldehyde: A Procurement-Focused Evidence Review


Ortho-Activation Effect: Enabling Regioselective Suzuki-Miyaura Coupling at the 3-Position

The presence of a carbonyl-containing group (aldehyde) at the 2-position activates the adjacent bromine at the 3-position for palladium-catalyzed cross-coupling, a phenomenon known as 'ortho activation' [1]. This effect is not observed to the same extent with the 4-bromo or 5-bromo isomers, which lack a neighboring carbonyl. This activation allows for a controlled, sequential functionalization of the pyrrole core, enabling the construction of 3,4,5-differentially arylated pyrroles, a motif common in complex natural products like lamellarins [2].

Suzuki-Miyaura Coupling Ortho Activation Regioselective Synthesis

Defined Physicochemical and Spectral Fingerprint for Quality Control and Authentication

3-Bromo-1H-pyrrole-2-carbaldehyde possesses a unique and fully characterized spectral fingerprint, providing a reliable basis for identity verification and purity assessment. Its computed molecular properties and experimental spectral data (e.g., 13C NMR shifts) are available for direct comparison, facilitating robust quality control in procurement and research applications [1][2]. In contrast, less common regioisomers may lack comprehensive, publicly available analytical reference data.

Analytical Chemistry QC/QA Spectral Database

Established Synthetic Route from 3-Bromo-1H-pyrrole-2-carbaldehyde to Bioactive Pyrroles

The 3-bromo-2-carbaldehyde motif serves as a direct and efficient entry point into specific, biologically active chemical space. This regioisomer has been successfully employed as a key intermediate in the synthesis of novel microtubule depolymerizing agents with potent cytotoxic activities [1]. The ortho-activation of the 3-bromo group by the 2-carbaldehyde was a crucial feature enabling the construction of a 2,3,4,5-tetrasubstituted pyrrole core required for the target compounds. This establishes a clear and validated pathway from this specific building block to a therapeutically relevant phenotype.

Medicinal Chemistry Microtubule Inhibitors Cytotoxic Agents

Optimal Application Scenarios for 3-Bromo-1H-pyrrole-2-carbaldehyde Based on Evidence


Controlled, Iterative Synthesis of Polysubstituted Pyrroles

Researchers aiming to synthesize 3,4,5-triarylpyrroles or fully substituted pyrrole cores (e.g., for natural product synthesis) will benefit most from this compound. The ortho-activation effect of the 2-formyl group on the 3-bromo substituent allows for a predictable, stepwise functionalization strategy using iterative Suzuki-Miyaura couplings [1]. This approach is directly supported by literature on the synthesis of lamellarin alkaloids [2].

Medicinal Chemistry Programs Targeting Cytotoxic or Microtubule-Disrupting Agents

This building block is a proven starting material for constructing novel microtubule depolymerizing agents [1]. The ability to control the regiochemistry of sequential arylations on the pyrrole core is essential for accessing the specific substitution patterns required for this class of bioactive molecules. Procuring this specific isomer avoids the side reactions (e.g., dehalogenation) that can plague syntheses starting from 4-bromo isomers [2].

Chemical Development Requiring Validated Analytical Standards

For process chemistry or analytical development, the availability of comprehensive and validated spectral data (13C NMR, XRD, DFT-optimized structure) for 3-bromo-1H-pyrrole-2-carbaldehyde makes it a superior choice for establishing robust quality control and in-process control methods [3][4]. This reduces ambiguity and ensures consistency in scale-up and manufacturing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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